molecular formula C4H8O2S B14915727 3-(Mercaptomethyl)oxetan-3-ol

3-(Mercaptomethyl)oxetan-3-ol

Cat. No.: B14915727
M. Wt: 120.17 g/mol
InChI Key: SUGGHOHTNOULCA-UHFFFAOYSA-N
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Description

3-(Mercaptomethyl)oxetan-3-ol is a sulfur-containing oxetane derivative characterized by a mercaptomethyl (-CH2SH) substituent on the oxetane ring. This compound combines the unique conformational and electronic properties of the oxetane ring with the reactivity of a thiol group. The oxetane ring, a four-membered oxygen heterocycle, is known for its high ring strain and polarity, which influence its physicochemical behavior and biological interactions . The mercaptomethyl group introduces additional functionality, such as nucleophilicity and redox activity, making this compound a candidate for medicinal chemistry and materials science applications.

Properties

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

3-(sulfanylmethyl)oxetan-3-ol

InChI

InChI=1S/C4H8O2S/c5-4(3-7)1-6-2-4/h5,7H,1-3H2

InChI Key

SUGGHOHTNOULCA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CS)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Mercaptomethyl)oxetan-3-ol typically involves the ring-opening of epoxides followed by cyclization reactions. One common method includes the reaction of terminal epoxides with mercaptans under basic conditions to form the desired oxetane ring . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring .

Industrial Production Methods: Industrial production methods for 3-(Mercaptomethyl)oxetan-3-ol are not extensively documented. the general principles of oxetane synthesis, such as the use of phase-transfer catalysts and optimized reaction conditions, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Mercaptomethyl)oxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Mercaptomethyl)oxetan-3-ol involves its interaction with various molecular targets and pathways. The oxetane ring’s strain and reactivity make it a versatile intermediate in chemical reactions. The mercaptomethyl group can form strong interactions with metal ions and other electrophiles, facilitating various catalytic and binding processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Oxetan-3-ol (C₃H₆O₂)
  • Structure : A simple oxetane ring with a hydroxyl group at the 3-position.
  • Key Properties :
    • Molecular weight: 74.08 g/mol .
    • Acidity (pKa): ~12–14 (hydroxyl group).
    • LogP: ~0.5 (estimated).
    • Permeability: High, as demonstrated in PAMPA assays for CNS drug candidates .
  • Applications : Used as a bioisostere for carboxylic acids due to its polarity and moderate acidity .
Thietan-3-ol (C₃H₆OS)
  • Structure : A four-membered sulfur heterocycle (thietane) with a hydroxyl group at the 3-position.
  • Key Properties: Molecular weight: 90.15 g/mol (estimated). Acidity (pKa): ~9–11 (hydroxyl group, lower than oxetan-3-ol due to sulfur’s electron-withdrawing effect). LogP: ~1.0 (higher than oxetan-3-ol due to sulfur’s lipophilicity).
  • Applications : Explored as a bioisostere for carboxylic acids, particularly in contexts requiring higher lipophilicity .
3-(Methoxymethyl)oxetan-3-ol (C₅H₁₀O₃)
  • Structure : Oxetane ring with a methoxymethyl (-CH2OCH3) substituent.
  • Key Properties: Molecular weight: 118.13 g/mol . Acidity (pKa): ~14–16 (ether oxygen is non-acidic). LogP: ~0.8 (less polar than oxetan-3-ol).
  • Applications : Used in synthetic chemistry for its ether functionality and stability .
3-Methyl-3-oxetanemethanol (C₅H₁₀O₂)
  • Structure : Oxetane ring with a hydroxymethyl (-CH2OH) and methyl group at the 3-position.
  • Key Properties :
    • Molecular weight: 102.13 g/mol .
    • Acidity (pKa): ~12–14 (hydroxyl group).
    • LogP: ~0.3 (lower than oxetan-3-ol due to additional hydroxyl).
  • Applications : Intermediate in polymer synthesis and drug design .

Functional Comparison with 3-(Mercaptomethyl)oxetan-3-ol

Property 3-(Mercaptomethyl)oxetan-3-ol Oxetan-3-ol Thietan-3-ol 3-Methyl-3-oxetanemethanol
Molecular Formula C₄H₈O₂S C₃H₆O₂ C₃H₆OS C₅H₁₀O₂
Molecular Weight 136.17 g/mol 74.08 g/mol 90.15 g/mol 102.13 g/mol
Acidity (pKa) ~8–10 (thiol) ~12–14 ~9–11 ~12–14
LogP ~1.5 ~0.5 ~1.0 ~0.3
Permeability High (predicted) High High Moderate
Key Functional Group Thiol (-SH) Hydroxyl Hydroxyl Hydroxymethyl
Key Insights :

Bioisosteric Potential: Unlike oxetan-3-ol and thietan-3-ol, which mimic carboxylic acids, the thiol group in 3-(Mercaptomethyl)oxetan-3-ol may serve as a bioisostere for other acidic moieties (e.g., phosphates) or enable covalent binding in drug-target interactions.

Medicinal Chemistry

  • CNS Drug Design : The high permeability of oxetane and thietane derivatives makes them attractive for CNS-targeted therapies. 3-(Mercaptomethyl)oxetan-3-ol’s thiol group could facilitate blood-brain barrier penetration while providing a handle for prodrug strategies (e.g., disulfide-linked conjugates) .
  • Enzyme Inhibition : Thiol-containing compounds, such as N-[2(S)-mercaptomethyl-3-(2-methylphenyl)-propionyl]methionine (), demonstrate the utility of mercapto groups in enzyme inhibition. Similar mechanisms could be explored for 3-(Mercaptomethyl)oxetan-3-ol .

Stability and Reactivity

  • Oxidation Sensitivity : The thiol group is prone to oxidation, forming disulfides. This requires stabilization strategies (e.g., formulation under inert atmospheres or use of antioxidants) .
  • Synthetic Versatility : The oxetane ring’s strain enables ring-opening reactions, while the thiol group allows for nucleophilic substitutions, making the compound a versatile intermediate .

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